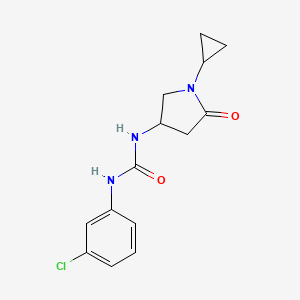
1-(3-Chlorophenyl)-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chlorophenyl)-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorophenyl group, a cyclopropyl group, and a pyrrolidinone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves the use of chlorinated aromatic compounds and coupling reactions facilitated by catalysts such as palladium or copper.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with isocyanates or carbamoyl chlorides under controlled conditions to form the urea linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale of production, batch reactors or continuous flow systems may be used.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions: 1-(3-Chlorophenyl)-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like halides or organometallic compounds.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, organometallic compounds.
Major Products Formed:
Oxidized Derivatives: Products with additional oxygen functionalities.
Reduced Derivatives: Products with reduced functional groups.
Substituted Derivatives: Products with various substituents replacing the chlorine atom.
科学研究应用
1-(3-Chlorophenyl)-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(3-Chlorophenyl)-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:
Bind to Enzymes: Inhibit or modulate enzyme activity by interacting with the active site or allosteric sites.
Interact with Receptors: Bind to cellular receptors, triggering or blocking signal transduction pathways.
Affect Cellular Pathways: Influence various cellular pathways, leading to changes in cell function or behavior.
相似化合物的比较
When compared to similar compounds, 1-(3-Chlorophenyl)-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
1-(3-Chlorophenyl)-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiourea: Similar structure but with a thiourea linkage.
1-(3-Chlorophenyl)-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)carbamate: Similar structure but with a carbamate linkage.
These compounds may share some properties but differ in their reactivity, stability, and biological activities, highlighting the uniqueness of this compound.
属性
IUPAC Name |
1-(3-chlorophenyl)-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c15-9-2-1-3-10(6-9)16-14(20)17-11-7-13(19)18(8-11)12-4-5-12/h1-3,6,11-12H,4-5,7-8H2,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXKVUUBQQQURH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
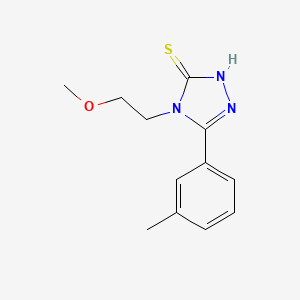
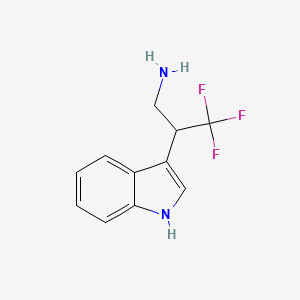
![2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B2586794.png)
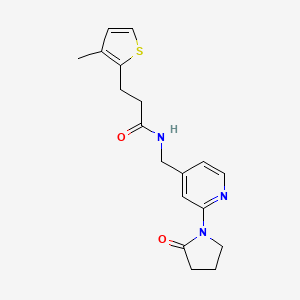
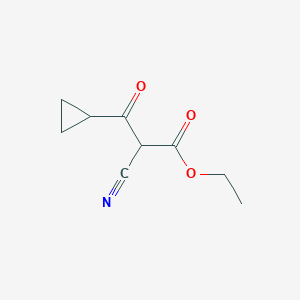
![5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarbohydrazide](/img/structure/B2586798.png)
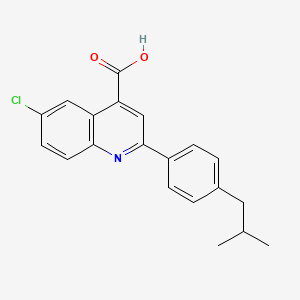
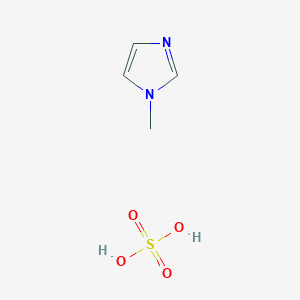
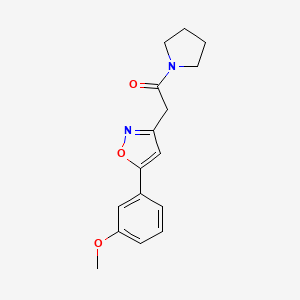

![N'-(2-ethoxyphenyl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2586803.png)
![2,7-Diazaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B2586807.png)
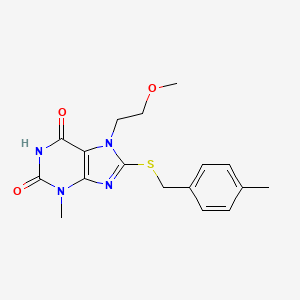
![6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2586809.png)
